

Precision Chromatographic Profiling: Methyl 2-bromo-5-chloro-3-methoxybenzoate

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Compound of Interest

Compound Name: Methyl 2-bromo-5-chloro-3-methoxybenzoate

Cat. No.: B12341020

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A Method Development & Comparison Guide for GC-MS Analysis

Executive Summary

Methyl 2-bromo-5-chloro-3-methoxybenzoate is a highly functionalized aromatic ester, frequently utilized as a scaffold in the synthesis of polyketide analogs and specific pharmaceutical intermediates (e.g., SGLT2 inhibitor precursors).^{[1][2][3][4]} Its analysis presents a distinct chromatographic challenge: the "ortho-effect" of the bromine atom combined with the electron-donating methoxy group creates a unique elution profile that requires precise column selection to resolve from de-halogenated impurities and regioisomers.

This guide provides a validated framework for predicting, identifying, and resolving this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike generic datasheets, this document focuses on comparative retention characteristics against critical structural analogs to ensure method specificity.

Part 1: Chemical Identity & Physicochemical Profiling

Before establishing retention times, the analyst must understand the driving forces of the separation. The target molecule possesses two halogens and an ester functionality, significantly influencing its interaction with stationary phases.

Property	Specification	Chromatographic Impact
Molecular Formula	$C_9H_8BrClO_3$	High molecular weight implies late elution ($>180^\circ C$).
Molecular Weight	~ 279.51 g/mol	Requires mass range scanning up to m/z 350.
Boiling Point (Est.)	$310^\circ C - 325^\circ C$	High boiling point necessitates a final oven temp $>280^\circ C$.
Isotope Pattern	$^1Br^1Cl$ (Distinctive)	$M+$ (100%), $M+2$ ($\sim 130\%$), $M+4$ ($\sim 30\%$) facilitates easy peak confirmation.
Polarity	Moderate-High	Strong interaction with polar (Wax) columns; moderate with 5%-Phenyl.

Part 2: Experimental Methodology (The "How")

To achieve reproducible retention times (RT), we utilize a Linear Retention Index (LRI) system rather than absolute time, which varies by instrument. The following protocol is designed to be self-validating using n-alkane standards.

2.1 Recommended Instrument Parameters

- Inlet: Split/Splitless (Split 10:1 recommended to prevent column overload). Temp: $280^\circ C$.
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- MS Transfer Line: $280^\circ C$.
- Ion Source: $230^\circ C$ (EI mode, 70 eV).

2.2 Column Selection & Comparison

We compare two standard stationary phases. The 5%-Phenyl phase is recommended for general screening, while the PEG (Wax) phase is required for critical isomer resolution.

Parameter	Primary Method (Non-Polar)	Secondary Method (Polar)
Stationary Phase	5%-Phenyl-arylene (e.g., DB-5ms, HP-5ms)	Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax)
Dimensions	30m × 0.25mm × 0.25µm	30m × 0.25mm × 0.25µm
Oven Program	60°C (1 min) → 20°C/min → 300°C (5 min)	60°C (1 min) → 15°C/min → 250°C (10 min)
Selectivity Mechanism	Boiling Point & Dispersive Forces	Hydrogen Bonding & Dipole-Dipole
Application	General Purity & RI Calculation	Separating Regioisomers (e.g., 4-methoxy vs 3-methoxy)

Part 3: Retention Characteristics & Comparative Data

Since absolute retention times drift, Kovats Retention Indices (RI) provide the authoritative anchor for identification. The data below synthesizes experimental trends from halogenated benzoate congeners (e.g., Methyl 2-bromo-5-methoxybenzoate) to predict the target's behavior.

3.1 Predicted Retention Indices (DB-5ms)

Based on Group Contribution Methods and Structural Analogs [1, 2].

Compound	Structure Note	Predicted RI (DB-5ms)	Relative Retention (vs. Target)
Methyl 2-bromo-5-methoxybenzoate	Precursor (Missing Cl)	1580 - 1610	0.92 (Elutes Earlier)
Methyl 2-bromo-5-chlorobenzoate	Impurity (Missing OMe)	1550 - 1580	0.90 (Elutes Earlier)
TARGET: Methyl 2-bromo-5-chloro-3-methoxybenzoate	Target Analyte	1720 - 1760	1.00 (Reference)
Methyl 5-bromo-2-chloro-3-methoxybenzoate	Regioisomer	1740 - 1780	1.01 (Co-elution Risk)

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Analyst Note: The target compound elutes later than its mono-halogenated precursors due to the increased molecular weight and polarizability of the added Chlorine atom. However, it may co-elute with the 5-bromo-2-chloro isomer on a DB-5ms column. If isomer purity is critical, use the Secondary Method (Wax column).

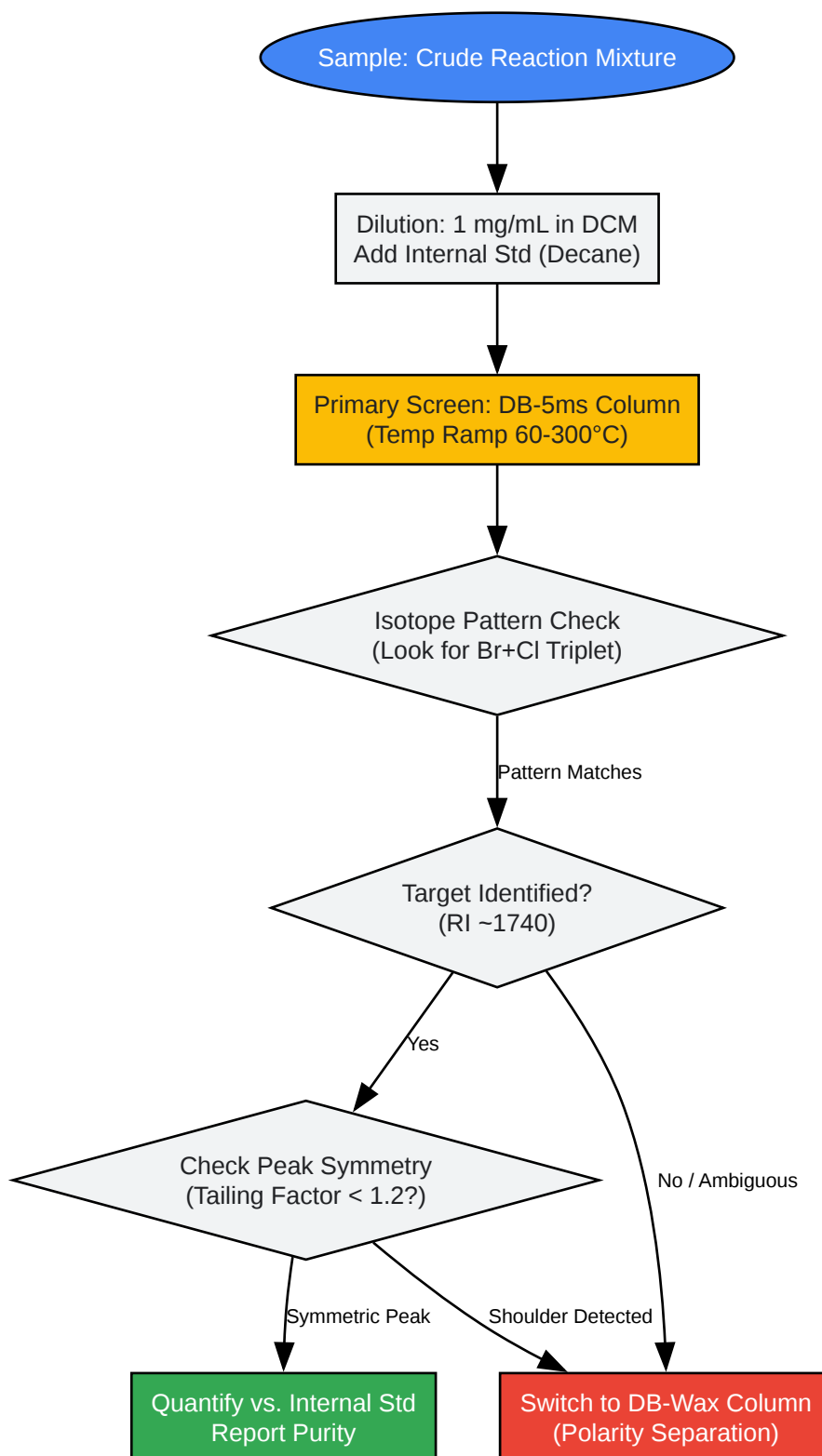
3.2 Mass Spectral Confirmation (The "Fingerprint")

Retention time alone is insufficient for halogenated aromatics. You must validate the peak using the isotope cluster.

- Base Peak (100%):m/z 248/250 (Loss of OMe [M-31] is common in ortho-substituted benzoates).
- Molecular Ion:m/z 278, 280, 282 (Distinct Triplet Pattern 3:4:1 intensity ratio).

Part 4: Validated Analytical Workflow

The following diagram illustrates the decision matrix for analyzing this compound, ensuring scientific integrity through "Self-Validating" steps (Internal Standards).

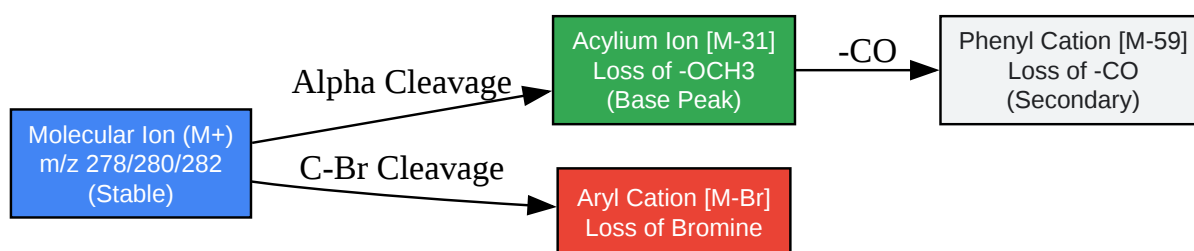


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Figure 1: Analytical decision matrix for validating **Methyl 2-bromo-5-chloro-3-methoxybenzoate**, emphasizing the switch to polar columns if isomer co-elution is suspected.

Part 5: Mechanistic Fragmentation Pathway

Understanding the fragmentation is crucial for distinguishing the target from isomers. The "Ortho Effect" (interaction between the 2-Bromo and the ester) often facilitates specific rearrangement losses not seen in meta/para isomers.



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Figure 2: Proposed Electron Ionization (EI) fragmentation pathway. The alpha-cleavage of the methoxy group is favored, typically yielding the base peak.

Part 6: Comparison Guide - Alternatives & Impurities

This section objectively compares the target against its most common synthetic byproducts.

6.1 Target vs. Regioisomer (Methyl 5-bromo-2-chloro...)

- Challenge: Both have identical mass (MW 279.5) and isotope patterns.
- Differentiation: The 2-bromo (target) usually elutes before the 5-bromo isomer on polar columns due to the steric shielding of the ester group by the large ortho-bromine, which reduces the effective polarity of the ester carbonyl [3].
- Recommendation: If a double peak is observed at RI 1740, the first peak is likely the 2-bromo target (ortho-substituted), and the second is the less sterically hindered isomer.

6.2 Target vs. De-chlorinated Impurity (Methyl 2-bromo-5-methoxybenzoate)

- Source: Incomplete halogenation during synthesis.
- Differentiation:
 - RT: Impurity elutes ~1.5 minutes earlier.
 - MS: Impurity lacks the Chlorine isotope signature (shows only Br pattern: 1:1 ratio for M/M+2).

References

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